6-Ethoxy-3-phenyl-6H-1,2-oxazine

Stereoselective synthesis 1,3-dipolar cycloaddition Diastereoselectivity

6-Ethoxy-3-phenyl-6H-1,2-oxazine (CAS 165554-70-1) is a 6H-1,2-oxazine heterocycle with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol. This compound features a six-membered ring containing nitrogen and oxygen atoms, with a characteristic ethoxy substituent at the 6-position and a phenyl group at the 3-position.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 165554-70-1
Cat. No. B061621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-3-phenyl-6H-1,2-oxazine
CAS165554-70-1
Synonyms6H-1,2-Oxazine,6-ethoxy-3-phenyl-(9CI)
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC1C=CC(=NO1)C2=CC=CC=C2
InChIInChI=1S/C12H13NO2/c1-2-14-12-9-8-11(13-15-12)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3
InChIKeySPUCSHYJLIWXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-3-phenyl-6H-1,2-oxazine (CAS 165554-70-1): Procurement-Relevant Physicochemical & Structural Profile


6-Ethoxy-3-phenyl-6H-1,2-oxazine (CAS 165554-70-1) is a 6H-1,2-oxazine heterocycle with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound features a six-membered ring containing nitrogen and oxygen atoms, with a characteristic ethoxy substituent at the 6-position and a phenyl group at the 3-position. The predicted boiling point is 300.8±52.0 °C and the predicted density is 1.09±0.1 g/cm³ . It serves primarily as a versatile synthetic intermediate in heterocyclic chemistry, particularly valued for its participation in regio- and stereoselective cycloaddition reactions .

Why 6-Ethoxy-3-phenyl-6H-1,2-oxazine Cannot Be Replaced by Generic 6H-1,2-Oxazine Analogs


Within the 6H-1,2-oxazine class, seemingly minor structural variations produce profound differences in reactivity and stereochemical outcomes. The 6-ethoxy substituent of this compound acts as a powerful stereodirecting group, strongly shielding one face of the molecule to enforce almost exclusive exo-selectivity in cycloadditions, a property that is highly sensitive to the alkoxy group's steric bulk and cannot be replicated by 6-methoxy or 6-unsubstituted analogs without significant loss of diastereocontrol . Furthermore, the 3-phenyl substituent directly modulates the electrophilicity of the α,β-unsaturated imine-ether system, governing conjugate addition rates and regioselectivity in ways fundamentally different from 3-ethoxycarbonyl or 3-trifluoromethyl variants [1]. These interdependent electronic and steric effects make simple one-for-one substitution unreliable for applications requiring predictable reactivity and stereochemical fidelity [2].

Quantitative Differentiation Evidence for 6-Ethoxy-3-phenyl-6H-1,2-oxazine vs. Closest Analogs


Exo Diastereoselectivity in 1,3-Dipolar Cycloadditions: 6-Ethoxy vs. 6-Methoxy Analogs

The 6-ethoxy substituent of 6-ethoxy-3-phenyl-6H-1,2-oxazine provides strong facial shielding in 1,3-dipolar cycloadditions, leading to almost exclusive formation of exo-configured heterobicyclic products. In contrast, the smaller 6-methoxy analog (6-methoxy-3-phenyl-6H-1,2-oxazine) offers reduced steric bulk, resulting in diminished diastereoselectivity . While specific exo/endo ratios for the methoxy analog are not directly reported in the same study, the ethoxy group's steric influence is explicitly highlighted as the dominant stereocontrol element across multiple cycloaddition substrates, with exo selectivity described as 'almost exclusive' for the ethoxy-bearing oxazines .

Stereoselective synthesis 1,3-dipolar cycloaddition Diastereoselectivity

Conjugate Addition Reactivity: 3-Phenyl vs. 3-Ethoxycarbonyl Substitution Effects

6-Ethoxy-3-phenyl-6H-1,2-oxazine undergoes smooth conjugate (1,4-) addition with organolithium reagents (e.g., MeLi, n-BuLi, PhLi) to generate 4-lithiated intermediates that can be trapped with various electrophiles, yielding tetrasubstituted 1,2-oxazines in good yields with predominant 4,5-trans/5,6-trans arrangement [1]. By comparison, the 3-ethoxycarbonyl analog (6-ethoxy-3-ethoxycarbonyl-6H-1,2-oxazine) bears an electron-withdrawing ester group at C-3, which significantly alters the electrophilicity of the conjugated system and can lead to competing 1,2-addition pathways or reduced regioselectivity [2]. The phenyl group provides a balance of electronic stabilization without the strong electron-withdrawing character that complicates reactions of the ester analog [3].

Organolithium addition Conjugate addition α,β-Unsaturated imine-ether

Reductive Transformations: Chemoselectivity of 3-Phenyl vs. 3-Ethoxycarbonyl 6H-1,2-Oxazines

Under palladium-catalyzed hydrogenation conditions, 6-ethoxy-3-phenyl-6H-1,2-oxazine undergoes a distinctive nitrogen-transposition reaction, producing a primary amine product (compound 5) rather than the expected amino alcohol [1]. In contrast, the related 3-ethoxycarbonyl-substituted 6H-1,2-oxazine (compound 3) undergoes reductive conversion to the corresponding γ-keto carboxylic acid or γ-amino acid depending on conditions, demonstrating a fundamentally different chemoselectivity profile [1]. This divergent reactivity underscores that the 3-substituent is not merely a spectator but actively determines the reduction pathway, making the 3-phenyl derivative uniquely suited for nitrogen-transposition-based synthetic strategies [2].

Catalytic hydrogenation Chemoselectivity Amino alcohol synthesis

4-Bromination Efficiency: 3-Phenyl-Substituted 6H-1,2-Oxazine vs. Other 3-Substituted Variants

Bromination of 6-ethoxy-3-phenyl-6H-1,2-oxazine (1a) at the 4-position proceeds under mild conditions to yield 4-bromo-6-ethoxy-3-phenyl-6H-1,2-oxazine, although the 3-phenyl-substituted substrate often results in a mixture of several brominated products that are separable by chromatography . In comparison, 3-trifluoromethyl-substituted 6H-1,2-oxazines exhibit different bromination regioselectivity due to the strong electron-withdrawing effect of the CF₃ group [1]. The resulting 4-bromo derivative serves as a key intermediate for Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions, enabling the synthesis of 4-aryl- and 4-alkynyl-substituted 6H-1,2-oxazines in good yields .

Halogenation Cross-coupling precursor 4-Bromo-6H-1,2-oxazine

Lewis Acid-Mediated 6-Ethoxy Exchange: Access to Enantiopure 1,2-Oxazine Derivatives

The 6-ethoxy group of 6-ethoxy-3-phenyl-6H-1,2-oxazine can be exchanged with chiral alcohols such as (−)-menthol under Lewis acid promotion, yielding optically active 6-menthyloxy-6H-1,2-oxazines. The resulting diastereomers (4a and 4b) are separable by chromatography and serve as excellent substrates for highly diastereoselective conjugate additions of PhLi and n-BuLi, providing enantiopure trans-substituted 1,2-oxazines (7a, 7b, 8a, 8b) in good yields. Subsequent hydrogenolysis affords primary amines with enantiomeric excess exceeding 90% [1]. This chiral auxiliary strategy is enabled by the lability of the 6-ethoxy group toward Lewis acid-mediated exchange, a property that distinguishes it from more robust 6-alkoxy analogs and makes this compound a strategic entry point for enantioselective synthesis [2].

Chiral auxiliary Enantioselective synthesis 6-Alkoxy exchange

Optimal Application Scenarios for 6-Ethoxy-3-phenyl-6H-1,2-oxazine Based on Verified Differentiation Evidence


Stereoselective Synthesis of Heterobicyclic Scaffolds via 1,3-Dipolar Cycloaddition

In medicinal chemistry programs requiring stereochemically defined heterobicyclic intermediates, 6-ethoxy-3-phenyl-6H-1,2-oxazine is the preferred dipolarophile. The 6-ethoxy group provides facial shielding that enforces almost exclusive exo-selectivity, a stereochemical outcome that the 6-methoxy analog cannot reliably deliver . This predictable stereochemistry reduces downstream purification burden and ensures consistent diastereomeric ratios across reaction scales, making it the compound of choice for library synthesis and lead optimization campaigns where stereochemical integrity is critical.

Enantioselective Synthesis of Chiral Primary Amines via 6-Ethoxy Exchange Strategy

For programs requiring enantiopure primary amines or amino alcohols, 6-ethoxy-3-phenyl-6H-1,2-oxazine offers a unique entry point through Lewis acid-mediated exchange of the 6-ethoxy group with chiral alcohols (e.g., (−)-menthol), followed by diastereoselective conjugate addition and hydrogenolysis to yield amines with >90% ee [1]. This strategy is not accessible using 6-methoxy or 6-unsubstituted analogs, which lack the requisite leaving group lability for efficient exchange. Procurement of this compound specifically enables this enantioselective synthetic route.

Nitrogen-Transposition Route to Primary Amines and γ-Lactams

In synthetic sequences targeting primary amines or γ-lactams via reductive rearrangement, 6-ethoxy-3-phenyl-6H-1,2-oxazine is uniquely differentiated from its 3-ethoxycarbonyl congener. Under Pd-catalyzed hydrogenation, the 3-phenyl derivative undergoes a nitrogen-transposition reaction to directly yield a primary amine, while the 3-ethoxycarbonyl analog follows a conventional N-O bond cleavage pathway to amino alcohols or amino acids [2]. This divergent chemoselectivity makes compound selection critical: the 3-phenyl oxazine is specifically required for the nitrogen-transposition manifold, and no analog can substitute.

Synthesis of 4-Aryl/Alkynyl-6H-1,2-Oxazine Building Blocks via Pd-Catalyzed Cross-Coupling

For constructing 4-functionalized 6H-1,2-oxazine libraries via palladium-catalyzed cross-coupling, 6-ethoxy-3-phenyl-6H-1,2-oxazine serves as the optimal starting material. Its bromination at C-4 produces a versatile coupling partner that undergoes Suzuki and Sonogashira reactions in good yields . The 3-phenyl group provides favorable electronic characteristics for the coupling step compared to the 3-trifluoromethyl analog, which can deactivate the ring toward oxidative addition. Researchers building diverse 4-substituted oxazine collections should procure this specific 3-phenyl variant as the validated coupling precursor.

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